molecular formula C10H10O2 B12840904 2-(3-Ethylphenyl)-2-oxoacetaldehyde CAS No. 150251-26-6

2-(3-Ethylphenyl)-2-oxoacetaldehyde

Cat. No.: B12840904
CAS No.: 150251-26-6
M. Wt: 162.18 g/mol
InChI Key: QSMMILIGCRGLOU-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent side reactions.

Another method involves the oxidation of 3-ethylbenzyl alcohol using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid. This reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the oxoacetaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3-Ethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenyl)-2-oxoacetaldehyde
  • 2-(3-Methylphenyl)-2-oxoacetaldehyde
  • 2-(3-Ethylphenyl)-2-oxopropanal

Uniqueness

2-(3-Ethylphenyl)-2-oxoacetaldehyde is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

CAS No.

150251-26-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(3-ethylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C10H10O2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-7H,2H2,1H3

InChI Key

QSMMILIGCRGLOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C=O

Origin of Product

United States

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